molecular formula C6H10O4 B2463375 2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid CAS No. 5735-97-7

2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid

Cat. No. B2463375
Key on ui cas rn: 5735-97-7
M. Wt: 146.142
InChI Key: FTKBXLIEUSEMPP-UHFFFAOYSA-N
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Patent
US06936602B1

Procedure details

To a solution of ethyl 2-methyldioxolan-2-ylacetate (2.0 g) in methanol (69 ml) was added 1N sodium hydroxide solution (23 ml), and the mixture was stirred at room temperature overnight. Then, the mixture was neutralized with 1N hydrochloric acid, and the solvent was evaporated under reduced pressure. To the mixture was added ethyl acetate, and the mixture was dried with magnesium sulfate. The solvent was evaporated under reduced pressure to give 2-methyldioxolan-2-ylacetic acid (1.63 g) as colorless
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
69 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH2:7][C:8]([O:10]CC)=[O:9])[O:6][CH2:5][CH2:4][O:3]1.[OH-].[Na+].Cl>CO>[CH3:1][C:2]1([CH2:7][C:8]([OH:10])=[O:9])[O:6][CH2:5][CH2:4][O:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1(OCCO1)CC(=O)OCC
Name
Quantity
23 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
69 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
To the mixture was added ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the mixture was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(OCCO1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.63 g
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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